2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid
Description
2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid is a halogen-substituted phenylacetic acid derivative. Its structure features bromo (Br), chloro (Cl), and fluoro (F) substituents at the 4-, 3-, and 2-positions of the phenyl ring, respectively, attached to an acetic acid moiety. Such compounds are pivotal intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRNVLNLEBDLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696671-96-1 | |
| Record name | 2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method is the halogenation of a phenylacetic acid derivative, followed by substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield of the compound. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. The halogen substituents allow for various electrophilic substitution reactions, enabling the introduction of new functional groups.
Medicinal Chemistry
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that halogenated phenylacetic acids can possess antimicrobial properties, potentially effective against various pathogens.
- Anticancer Properties : The structural similarity to known anticancer agents indicates potential antiproliferative effects. Derivatives of related compounds have shown significant activity against cancer cell lines, suggesting a role in cancer therapy.
- Receptor Binding : The compound may interact with multiple receptors, influencing various biochemical pathways critical for therapeutic effects.
Material Science
Due to its unique chemical properties, this compound can be utilized in the development of new materials such as polymers and coatings. Its reactivity allows for the synthesis of functional materials with specific properties.
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Compound | Activity | IC50 Value (µM) | Cell Line |
|---|---|---|---|---|
| Antimicrobial Studies | Halogenated phenyl compounds | Antimicrobial | Varies | Various pathogens |
| Anticancer Studies | Similar derivatives | Antiproliferative | <1 | Cancer cell lines |
| In Vitro Assays | Related compounds | COX inhibition | Comparable to NSAIDs | Various |
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen Substitution Patterns
The number and position of halogens significantly influence reactivity, stability, and biological interactions:
Key Observations :
- Electron-Withdrawing Effects : Fluorine at ortho positions enhances acidity but may reduce solubility due to increased hydrophobicity .
- Toxicity : Compounds like 2-(4-Bromo-2,5-difluorophenyl)acetic acid exhibit respiratory and skin irritation hazards, emphasizing the need for stringent safety protocols .
Functional Group Variations
Substituents beyond halogens alter steric and electronic profiles:
Key Observations :
- Methoxy Substitution : Electron-donating groups like OMe decrease acidity but improve solubility through hydrogen bonding .
- Steric Modifications: Bulky groups (e.g., methylpropanoic acid) affect crystal packing and bioavailability .
Physicochemical Properties
Acidity
The target compound’s acidity is governed by electron-withdrawing halogens, particularly ortho-fluorine, which stabilizes the deprotonated form. Comparatively, methoxy-substituted analogs (e.g., 2-(4-Bromo-2-methoxyphenyl)acetic acid) exhibit lower acidity .
Crystallinity and Hydrogen Bonding
- Hydrogen Bonding : Analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O−H∙∙∙O interactions (R22(8) motif) . The target compound’s halogen arrangement may disrupt this motif, leading to distinct crystal packing.
- Solubility : Increased fluorine content (e.g., trifluoro derivatives) reduces aqueous solubility but enhances lipid membrane permeability .
Biological Activity
2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with a carboxylic acid functional group. This unique structure is believed to enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. The halogen substituents can influence binding affinity and specificity, thus affecting the overall biological effects observed in different assays.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, it has shown inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has also been explored in various studies. It has been found to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Research Applications
The compound is not only significant for its biological activities but also serves as a building block in organic synthesis, particularly in drug discovery and development:
- Pharmaceutical Development : Its derivatives are being investigated for enhanced pharmacological properties.
- Agrochemicals : The antimicrobial properties make it a candidate for developing new pesticides or herbicides.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid, and what factors influence yield optimization?
- Methodology : The synthesis typically involves halogenation of phenylacetic acid derivatives. A key route includes:
- Step 1 : Bromination and chlorination of a precursor phenyl ring under controlled temperature (0–5°C) using Br₂/FeCl₃ or Cl₂ gas .
- Step 2 : Fluorination via electrophilic substitution with Selectfluor® or DAST in anhydrous conditions .
- Step 3 : Carboxylic acid formation via hydrolysis of ester intermediates (e.g., methyl esters) using NaOH/EtOH .
- Yield Optimization : Solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., Pd for coupling reactions), and stoichiometric control of halogens are critical. Purity >95% is achievable via recrystallization from EtOAc/hexane .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic peaks:
- Aromatic protons: δ 7.2–7.8 ppm (split due to Br/Cl/F substituents) .
- Acetic acid CH₂: δ 3.6–3.8 ppm (singlet) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and C-F/C-Cl stretches at 1000–1100 cm⁻¹ .
- Mass Spec : Molecular ion peak at m/z 267.48 (exact mass) with fragmentation patterns confirming halogen loss (e.g., Br⁻ at m/z 79/81) .
II. Advanced Research Questions
Q. How do the positions of Br, Cl, and F substituents influence electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian09 to model electron-withdrawing effects. The meta-Cl and para-Br create a polarized aryl ring, enhancing Suzuki-Miyaura coupling reactivity at the ortho-F position .
- Experimental Validation : Compare coupling rates with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Ortho-F groups sterically hinder coupling, requiring higher temperatures (80–100°C) .
- Contradiction Note : Some studies report reduced reactivity due to F’s electronegativity; this requires controlled substrate screening .
Q. What crystallographic strategies resolve ambiguities in hydrogen bonding and molecular packing for this compound?
- Methodology :
- X-ray Crystallography : Use SHELXL-2018 for refinement. The acetic acid moiety forms R₂²(8) hydrogen-bonded dimers (O–H···O distance: 2.65–2.70 Å) .
- ORTEP-3 Visualization : Analyze thermal ellipsoids to confirm halogen disorder. For example, Br/Cl/F sites may exhibit positional disorder in low-symmetry space groups (e.g., P2₁/c) .
- Challenge : Heavy atoms (Br/Cl) cause absorption errors; apply SADABS correction during data collection .
Q. How can contradictory data on halogenation regioselectivity be addressed in synthetic planning?
- Methodology :
- Competitive Experiments : Compare bromination of 3-chloro-2-fluorophenyl precursors with/without directing groups (e.g., –NO₂). Meta-directing effects of Cl vs. para-directing F can lead to mixed products .
- HPLC-MS Monitoring : Track intermediates in real-time to identify competing pathways. Use C18 columns with acetonitrile/water gradients .
- Statistical Design : Apply DoE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios for >90% regioselectivity .
III. Methodological Challenges
Q. What strategies mitigate decomposition during prolonged storage of halogenated phenylacetic acids?
- Methodology :
- Stability Studies : Accelerated degradation testing (40°C/75% RH) shows hydrolysis of Br/Cl substituents in aqueous media. Store under argon at –20°C in amber vials .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
Q. How do solvent effects modulate the compound’s acidity and nucleophilicity in SNAr reactions?
- Methodology :
- pKa Determination : Use UV-Vis titration in DMSO/water mixtures. The –COOH group has pKa ~2.8, but electron-withdrawing halogens lower it to ~2.3, enhancing nucleophilic attack .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) increase SNAr rates (e.g., with morpholine) by stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
